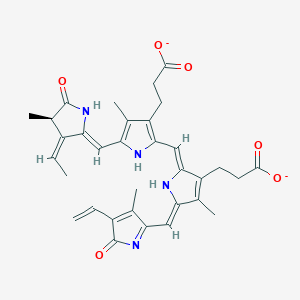

Phytochromobilin(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3Z)-phytochromobilin(2-) is dicarboxylate anion of (3Z)-phytochromobilin. It is a linear tetrapyrrole anion and a dicarboxylic acid dianion. It is a conjugate base of a (3Z)-phytochromobilin.

科学的研究の応用

Role in Plant Growth and Development

Phytochromobilin(2-) as a Chromophore

Phytochromobilin is integral to the function of phytochromes, which are photoreceptors that regulate plant responses to light. It is synthesized in plants and is essential for the phototransformation of phytochromes from their inactive to active forms. This transformation allows plants to adapt to varying light conditions, influencing processes such as germination, flowering, and shade avoidance .

Case Study: Sugar Metabolism in Tomato Fruits

Research has shown that deficiency in phytochromobilin affects sugar metabolism in tomato fruits. Specifically, it leads to reduced starch biosynthesis and impacts the expression of enzymes related to sugar accumulation. The study demonstrated that phytochromobilin deficiency resulted in delayed fruit ripening and altered chloroplast formation, highlighting its critical role in fruit development .

| Aspect | Effect of Phytochromobilin Deficiency |

|---|---|

| Starch Biosynthesis | Decreased |

| Sugar Accumulation | Reduced |

| Chloroplast Formation | Impaired |

| Fruit Ripening Timing | Delayed |

Optogenetic Applications

Phytochromobilin-based optogenetic tools have emerged as powerful instruments for controlling biological processes with light. These tools utilize the unique properties of phytochromes, which can switch between active and inactive states upon exposure to specific wavelengths of light.

Advantages of Phytochrome-Based Tools

- Bidirectional Control: Phytochromes allow for rapid ON/OFF switching using red and far-red light, making them versatile for experimental applications .

- Deep Tissue Penetration: The long wavelength absorption range (700-900 nm) enables effective penetration into tissues, beneficial for applications in animal models .

Case Study: Gene Regulation in Animals

A notable application of phytochrome-based systems is the regulation of gene expression in mammalian cells. By tagging proteins with phytochrome domains, researchers can control their localization and activity using light, providing a precise method for studying cellular functions .

Biotechnology and Synthetic Biology

The engineering of phytochromobilin synthesis pathways has significant implications for biotechnology. By manipulating these pathways in various organisms, scientists can produce phytochromobilin at desired levels, facilitating its use in research and industrial applications.

Biosynthetic Pathways

Phytochromobilin is synthesized through a conserved biosynthetic pathway involving several enzymes. Understanding this pathway allows for the potential engineering of microorganisms or plants to enhance phytochromobilin production for various applications .

化学反応の分析

Enzyme Kinetics and Substrate Specificity

HY2 exhibits high catalytic efficiency and substrate affinity:

| Parameter | Value | Source |

|---|---|---|

| Turnover Rate (k<sub>cat</sub>) | 106 min<sup>−1</sup> | |

| K<sub>m</sub> (BV) | <1 µM | |

| K<sub>m</sub> (Fd) | 3–4 µM (spinach Fd) |

HY2’s low K<sub>m</sub> for BV ensures efficient chromophore synthesis even at nanomolar cellular BV concentrations . Preferential use of Arabidopsis Fd2 (AtFd2) over other Fd isoforms highlights specificity in electron donor selection .

Structural Determinants of Catalysis

-

Active Site Residues : Mutagenesis studies implicate charged residues (e.g., R29, K33 in HY2) in Fd binding and electron transfer .

-

BV Orientation : The C12 propionate group of BV interacts with HY2 and AtFd2, aligning the substrate for stereospecific reduction .

-

Heterodimer Formation : HY2 and AtFd2 form a 1:1 complex stabilized by electrostatic interactions, critical for direct electron transfer .

Analytical Methods

-

HPLC Analysis : Reverse-phase HPLC with C<sub>18</sub> columns (acetone:formic acid mobile phase) resolves 3Z-PΦB, detected at 380 nm .

-

Spectroscopy : UV-visible and EPR spectroscopy track radical intermediates and reaction progress .

Comparative Biochemistry

HY2 shares mechanistic features with other ferredoxin-dependent bilin reductases (FDBRs), such as PebA and PcyA, but differs in double-bond specificity due to active-site residue variation . For example:

-

HY2 : Reduces A-ring diene to ethylidene.

-

PcyA : Reduces D-ring vinyl and A-ring diene for phycocyanobilin synthesis .

These findings underscore the role of HY2 in tailoring tetrapyrrole chromophores for plant photomorphogenesis, with implications for engineering light-responsive systems.

特性

分子式 |

C33H34N4O6-2 |

|---|---|

分子量 |

582.6 g/mol |

IUPAC名 |

3-[(2Z,5Z)-2-[[3-(2-carboxylatoethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/p-2/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |

InChIキー |

LXWZWRRIEITWMN-ZUTFDUMMSA-L |

異性体SMILES |

C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |

正規SMILES |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。